molecular formula C23H18Cl2N2S B11477782 2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole

2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole

Cat. No.: B11477782
M. Wt: 425.4 g/mol
InChI Key: PIJKOAISTQFRTE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is a complex organic compound characterized by its imidazole core structure substituted with chlorophenyl, methylphenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution Reactions: The imidazole core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and methylphenyl groups.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of imidazole derivatives with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1H-imidazole
  • 2-(4-Chlorophenyl)-1H-imidazole
  • 4-(4-Methylphenyl)-1H-imidazole

Uniqueness

4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives. The combination of these functional groups allows for a broader range of applications and interactions in various scientific fields.

Properties

Molecular Formula

C23H18Cl2N2S

Molecular Weight

425.4 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole

InChI

InChI=1S/C23H18Cl2N2S/c1-16-2-12-21(13-3-16)27-14-22(18-6-10-20(25)11-7-18)26-23(27)28-15-17-4-8-19(24)9-5-17/h2-14H,15H2,1H3

InChI Key

PIJKOAISTQFRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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